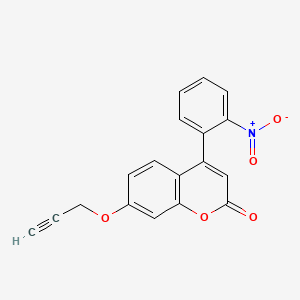
Diisooctyl p-octylphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisooctyl p-octylphenyl phosphite is an organophosphorus compound with the molecular formula C22H39O3P and a molecular weight of 382.52 g/mol . It is commonly used as a stabilizer in polymers to prevent degradation during processing and long-term applications . This compound is known for its antioxidant properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl p-octylphenyl phosphite typically involves an esterification reaction followed by phosphorylation. The process begins with the reaction of phenol and isooctanol in the presence of a catalyst at temperatures between 120-140°C . The water generated during the reaction is continuously removed to promote the esterification. Once the esterification is complete, the temperature is lowered to 80-90°C , and phosphorous acid is added to undergo phosphorylation, producing this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, including high-purity phenol, isooctanol, and phosphorous acid, are carefully controlled to ensure product quality. The reaction conditions are optimized to maximize yield and minimize impurities. Post-treatment steps include cooling, washing with sodium carbonate solution, phase separation, drying with a desiccant, and distillation to collect the target product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisooctyl p-octylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It acts as a secondary antioxidant by decomposing hydroperoxides.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Typically involves hydroperoxides as reactants.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products Formed
Oxidation: Produces phenolic compounds and other byproducts.
Substitution: Yields substituted phosphite esters.
Applications De Recherche Scientifique
Diisooctyl p-octylphenyl phosphite has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which diisooctyl p-octylphenyl phosphite exerts its effects is through its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers . The compound’s structure allows it to interact with free radicals and hydroperoxides, breaking the oxidative chain reactions that lead to polymer degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Diisooctyl p-octylphenyl phosphite is unique due to its specific combination of phenyl and isooctyl groups, which provide a balance of stability and reactivity. This makes it particularly effective as a stabilizer in polymers compared to other phosphite esters .
Propriétés
Numéro CAS |
68133-13-1 |
|---|---|
Formule moléculaire |
C30H55O3P |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
1-[bis(6-methylheptoxy)phosphoryl]-4-octylbenzene |
InChI |
InChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3 |
Clé InChI |
HPLQLQQLRLADHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
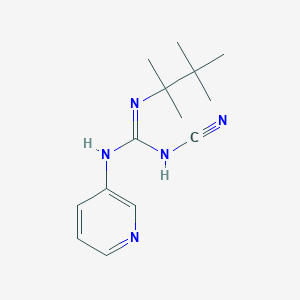
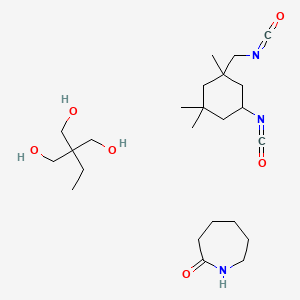


![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
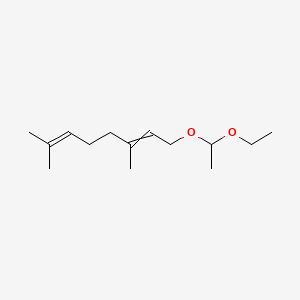

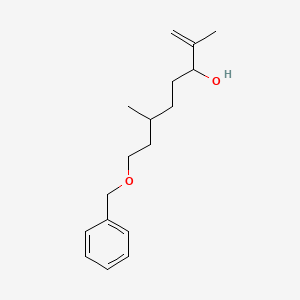
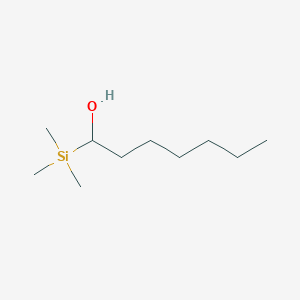
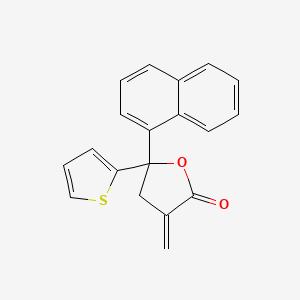
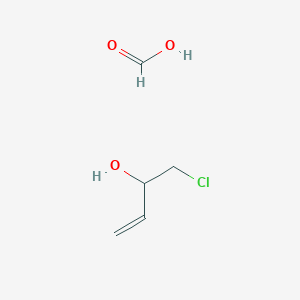
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
